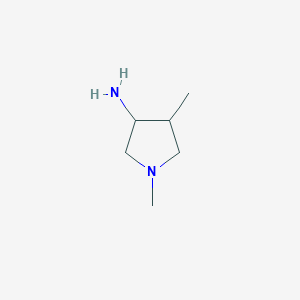
Isoindolin-5-amine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindolin-5-amine, also known as 2,3-dihydro-1H-isoindol-5-ylamine, is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . The compound is typically a yellow to brown solid .
Synthesis Analysis
The synthesis of isoindoline derivatives, which includes Isoindolin-5-amine, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This method has been used to synthesize various isoindoline derivatives under solventless conditions .
Molecular Structure Analysis
The parent compound of Isoindolin-5-amine has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .
Chemical Reactions Analysis
Isoindolin-5-amine and its derivatives have been synthesized using a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This reaction has been widely studied and can lead to a number of cyclic products .
Physical And Chemical Properties Analysis
Isoindolin-5-amine is typically a yellow to brown solid . It has a molecular weight of 134.18 and a molecular formula of C8H10N2 . The compound is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
DNA-Compatible Ortho-Phthalaldehyde (OPA)-Mediated Core Formation Isoindolin-5-amine sulfate derivatives have been utilized in DNA-compatible protocols for the transformation of amines into drug-like moieties, such as isoindolinone and thio-2-isoindole. This process facilitates the manipulation of terminal amines on oligonucleotide conjugates, supporting sequential synthesis during DNA-encoded library construction and on-DNA macrocyclization, indicating its potential in pharmacological research and drug development (Qigui Nie et al., 2022).
Synthetic Pathways in Phosphonium Salt-based Ionic Liquids Research demonstrates efficient methods for synthesizing isoindolin-1-one derivatives in phosphonium salt ionic liquids. This involves palladium-catalyzed carbonylation-hydroamination reactions, showcasing the versatility and adaptability of isoindolin-5-amine sulfate derivatives in producing substituted 3-methyleneisoindolin-1-ones under mild conditions. Such synthetic routes are valuable for developing new materials and pharmaceuticals (H. Cao et al., 2008).
Catalyst-Free Synthesis in Water The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives through a three-component reaction in water under catalyst-free conditions highlights an environmentally friendly approach for creating complex organic molecules. This method aligns with the principles of green chemistry, offering sustainable and efficient pathways for the synthesis of isoindolin derivatives (Fanglei Chen et al., 2014).
Intracellular Localization and Pharmacokinetic Parameters Isoindolines have been synthesized under green chemistry principles and evaluated for their potential as ligands for the human dopamine receptor D2. This research demonstrates the applicability of isoindolin-5-amine sulfate derivatives in developing new therapeutic agents for neurological conditions. The in silico and in vivo evaluations suggest these derivatives' potential in treating Parkinsonism, underscoring the significance of isoindolin-5-amine sulfate in medicinal chemistry (Erik Andrade-Jorge et al., 2017).
Anion Receptors and Isoindoline Scaffolds Isoindoline-based ligands have been explored as anion receptors, demonstrating enhanced affinity toward halides. This research illustrates the utility of isoindolin-5-amine sulfate derivatives in developing novel anion receptors with potential applications in sensors and material science. The study of anion-binding properties in both solution and solid states provides insights into the versatile functionalities of isoindolin derivatives (P. Dydio et al., 2009).
Mécanisme D'action
Target of Action
Isoindolin-5-amine sulfate is a heterocyclic compound that has been studied for its potential therapeutic properties . The primary targets of Isoindolin-5-amine sulfate are believed to be the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, making them a promising target for the treatment of diseases like osteoarthritis .
Mode of Action
Isoindolin-5-amine sulfate interacts with its targets, the ADAMTS-4/5 enzymes, by inhibiting their activity . This inhibition can potentially reduce joint pain and restore normal function in conditions like osteoarthritis . The compound’s interaction with these enzymes results in changes at the molecular level, affecting the enzymes’ ability to degrade cartilage .
Biochemical Pathways
The biochemical pathways affected by Isoindolin-5-amine sulfate are primarily related to the metabolism of cartilage. By inhibiting the ADAMTS-4/5 enzymes, Isoindolin-5-amine sulfate can potentially slow down the degradation of cartilage, thereby affecting the biochemical pathways involved in this process .
Pharmacokinetics
The pharmacokinetic properties of Isoindolin-5-amine sulfate are crucial for its bioavailability and therapeutic efficacy. One study found that Isoindolin-5-amine sulfate exhibits excellent drug-like properties and shows better pharmacokinetic profiles than other known ADAMTS-5 inhibitors . This suggests that Isoindolin-5-amine sulfate could be effectively absorbed, distributed, metabolized, and excreted in the body, which are key factors in determining its bioavailability .
Result of Action
The molecular and cellular effects of Isoindolin-5-amine sulfate’s action primarily involve the inhibition of ADAMTS-4/5 enzymes. This inhibition can potentially lead to a reduction in cartilage degradation, which could result in reduced joint pain and improved joint function in conditions like osteoarthritis . Additionally, Isoindolin-5-amine sulfate has been found to have high binding affinity with active amino acid residues of CDK7 , suggesting potential anti-cancer properties.
Action Environment
The action, efficacy, and stability of Isoindolin-5-amine sulfate can be influenced by various environmental factors. For instance, the compound’s synthesis process can be affected by factors such as temperature and the presence of certain catalysts Additionally, the compound’s therapeutic efficacy can be influenced by factors such as the patient’s metabolic rate and the presence of other medications
Safety and Hazards
While specific safety and hazard information for Isoindolin-5-amine sulfate was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Orientations Futures
Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing green synthesis techniques for isoindolines/dioxoisoindolines and testing these compounds in silico and in vivo for their affinities and some pharmacokinetic parameters .
Propriétés
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.H2O4S/c9-8-2-1-6-4-10-5-7(6)3-8;1-5(2,3)4/h1-3,10H,4-5,9H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVCDLBWDLVQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-5-amine sulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

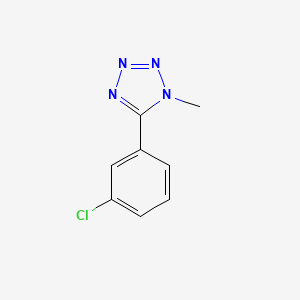

![2,6-Dimethoxy-3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2897440.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)
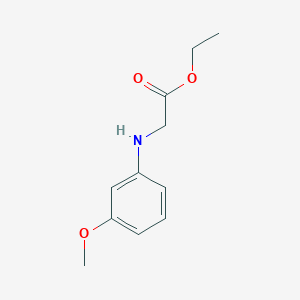

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)
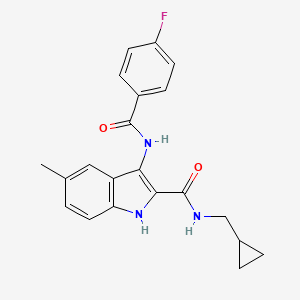
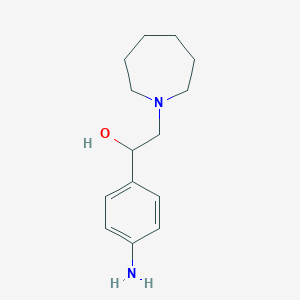
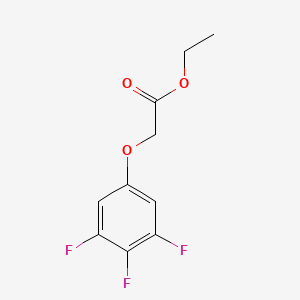
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2897454.png)
